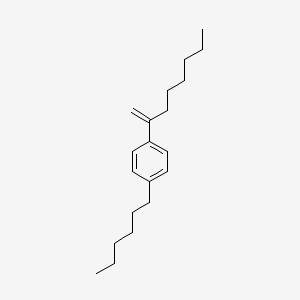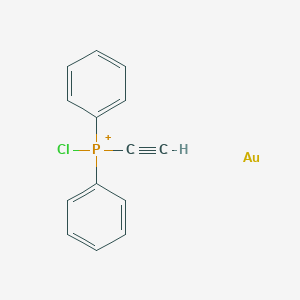
5-Bromo-2-nitro-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-1,3-dioxane typically involves the reaction of 2-bromo-2-nitropropane-1,3-diol with acetone in the presence of boron fluoride etherate. The reaction is carried out by rapidly adding boron fluoride etherate to a solution of 2-bromo-2-nitropropane-1,3-diol in acetone, followed by stirring for a short period .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-nitro-1,3-dioxane undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as thiolates or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-nitro-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis processes.
Medicine: Its antimicrobial properties make it useful in developing treatments for infections caused by bacteria and fungi.
Wirkmechanismus
The primary mechanism of action of 5-Bromo-2-nitro-1,3-dioxane involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity. This inhibition prevents microbial growth and proliferation. The compound’s mode of action is similar to that of bronopol, another antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Bronopol (2-bromo-2-nitropropan-1,3-diol): Shares a similar mechanism of action and antimicrobial properties.
Chlorhexidine: Another antimicrobial agent used in medical and industrial applications.
Triclosan: A widely used antibacterial and antifungal agent.
Uniqueness: 5-Bromo-2-nitro-1,3-dioxane is unique due to its specific structure, which allows it to be effective in a wide pH range and against a broad spectrum of microorganisms. Its stability and effectiveness as a preservative in various formulations make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
144208-23-1 |
|---|---|
Molekularformel |
C4H6BrNO4 |
Molekulargewicht |
212.00 g/mol |
IUPAC-Name |
5-bromo-2-nitro-1,3-dioxane |
InChI |
InChI=1S/C4H6BrNO4/c5-3-1-9-4(6(7)8)10-2-3/h3-4H,1-2H2 |
InChI-Schlüssel |
HQUNRTKPVPUNTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC(O1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)




![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
